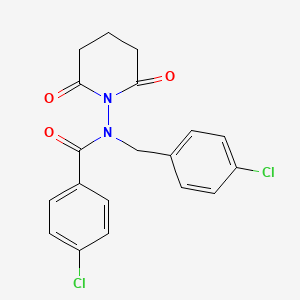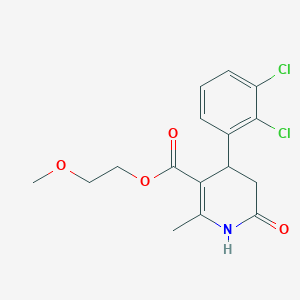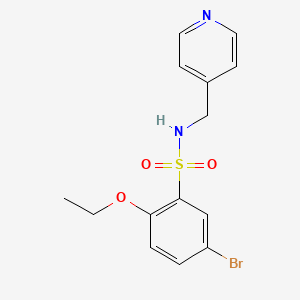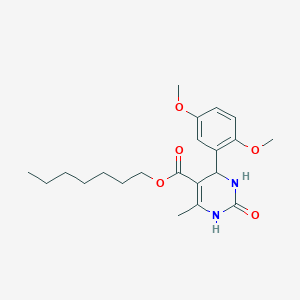![molecular formula C24H16N4O3 B5007148 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione](/img/structure/B5007148.png)
14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Phenyl-3,10,15,22-tetrazapentacyclo[119001,1004,9016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functionalization steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione include:
- 4,11,15,22-tetrathia-2-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3(12),5,7,9,13,16,18,20-nonaene
- 13-propyl-3,13-diazapentacyclo[12.8.0.02,10.04,9.016,21]docosa-1(14),2(10),4,6,8,16,18,20-octaene-15,22-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its pentacyclic framework and the presence of multiple reactive sites make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
14-phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O3/c29-21-19-20(14-8-2-1-3-9-14)25-15-10-4-5-11-16(15)27-24(19)23(31)26-17-12-6-7-13-18(17)28(24)22(21)30/h1-13,25,27H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOUASIOUQOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)C(=O)N4C3(C(=O)NC5=CC=CC=C54)NC6=CC=CC=C6N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5007072.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5007103.png)
![Methyl 4-[(2-fluoroanilino)methyl]benzoate](/img/structure/B5007115.png)


![6-[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B5007142.png)
![8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5007144.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B5007159.png)
![N-[4-(N-{5-[(2-chlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5007162.png)
![methyl 1-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5007167.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5007170.png)
![3-[(4-isopropyl-1-piperazinyl)methyl]-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5007177.png)
